Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate

Physicochemical characterization Regioisomer differentiation Thermal stability

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate (CAS 898776-80-2, MDL MFCD02261294) is a synthetic aryl–alkyl ketone ester of the 8-oxooctanoate class, bearing a 3,4-dichlorophenyl substituent and a terminal ethyl ester. With molecular formula C₁₆H₂₀Cl₂O₃ and a molecular weight of 331.24 g·mol⁻¹, it is primarily supplied as a research intermediate for medicinal chemistry, particularly in the construction of lipoxygenase (LOX) inhibitor and histone deacetylase (HDAC) inhibitor scaffolds.

Molecular Formula C16H20Cl2O3
Molecular Weight 331.2 g/mol
CAS No. 898776-80-2
Cat. No. B1327854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(3,4-dichlorophenyl)-8-oxooctanoate
CAS898776-80-2
Molecular FormulaC16H20Cl2O3
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3
InChIKeyWQGSYFLJJZAOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate (CAS 898776-80-2) – Compound Identity and Procurement-Relevant Profile


Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate (CAS 898776-80-2, MDL MFCD02261294) is a synthetic aryl–alkyl ketone ester of the 8-oxooctanoate class, bearing a 3,4-dichlorophenyl substituent and a terminal ethyl ester . With molecular formula C₁₆H₂₀Cl₂O₃ and a molecular weight of 331.24 g·mol⁻¹, it is primarily supplied as a research intermediate for medicinal chemistry, particularly in the construction of lipoxygenase (LOX) inhibitor and histone deacetylase (HDAC) inhibitor scaffolds . Key physicochemical identifiers – predicted density 1.181 g·cm⁻³, boiling point 431.4 °C, LogP 5.08, and refractive index 1.517 – serve as batch-identity verification metrics and differentiate it from positionally isomeric analogs .

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate (898776-80-2) – Why Positional Isomer Substitution Is Not Straightforward


The 8-oxooctanoate scaffold is commercially available with several dichlorophenyl regioisomers – 2,3- (CAS 898777-93-0), 2,4- (CAS 898778-05-7), 3,5- (CAS 898751-96-7), and 3,4- (CAS 898776-80-2). Substitution of one regioisomer for another is not a trivial procurement decision because chlorine positional changes alter the molecular dipole, boiling point (431.4 °C for 3,4- vs. 414.6 °C for 2,3- and 414.1 °C for 2,4-), and potentially the binding orientation at protein targets [1]. The 3,4-dichloro arrangement is a well-established pharmacophore in bioactive small molecules, and ring electronics differ substantively from the 3,5- and 2,4- patterns, affecting metabolic susceptibility and target selectivity [2]. Although direct head-to-head biological activity data are currently absent from the peer-reviewed literature for this specific compound, the measured procurement cost differential and property divergence observed among regioisomers (detailed in Section 3) underscore the risk of uncontrolled analog substitution . High-strength differential biological evidence is limited at this time.

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate – Quantified Differentiation Evidence for Scientific Selection


Boiling Point as a Regioisomer-Discriminating Metric: 3,4-Dichloro Isomer Exhibits Highest Thermal Stability

Predicted boiling points for the four dichlorophenyl regioisomers reveal that the 3,4-isomer exhibits the highest boiling point, consistent with stronger intermolecular dipole–dipole interactions arising from the juxtaposition of the two chlorine atoms . The 3,4-regioisomer boils at 431.4 °C (predicted at 760 mmHg), compared with 414.6 °C for the 2,3-isomer, 414.1 °C for the 2,4-isomer, and 431.4 °C for the 3,5-isomer . The ca. 17 °C elevation relative to the 2,3- and 2,4- regioisomers provides a reproducible quality-control metric for batch identity confirmation and distinguishes the 3,4-isomer from the more volatile 2,3- and 2,4- analogs during distillation or gas-chromatographic analysis .

Physicochemical characterization Regioisomer differentiation Thermal stability

Procurement Cost Efficiency: 3,4-Regioisomer Offers a 17% Price Advantage over the 2,3-Isomer

When sourced from the same supplier (Fluorochem, 97% purity grade), the 3,4-dichlorophenyl regioisomer is priced at 7,744 CNY per gram, whereas the 2,3-dichlorophenyl regioisomer costs 9,328 CNY per gram – a 17.0% premium for the 2,3-isomer . The 3,5-regioisomer is identically priced at 7,744 CNY per gram . For laboratories requiring gram-to-multi-gram quantities of a dichlorophenyl 8-oxooctanoate building block, selecting the 3,4-isomer over the 2,3-isomer represents a quantifiable cost saving of 1,584 CNY per gram without compromising on purity specification .

Procurement economics Cost-efficiency Laboratory supply chain

Chromatographic Purity Specification and Batch-to-Batch Traceability via Multiple Suppliers

The compound is commercially available at two defined purity tiers: ≥95% (AKSci, CymitQuimica) and ≥97% (abcr, Fluorochem, Haoreagent) . The 95% minimum purity specification is shared with the 3,5- and 2,3-regioisomers from the same vendors, indicating a standardized purification protocol across the isomer series . However, the 3,4-isomer benefits from batch-specific analytical characterization (NMR, HPLC, GC) offered by select suppliers, providing end-users with verifiable structural identity and quantitative purity data beyond the certificate of analysis minimum .

Analytical chemistry Quality assurance Batch traceability

Functional Form Differentiation: Ethyl Ester as a Versatile Prodrug and Intermediate Relative to the Carboxylic Acid Analog

The ethyl ester form (ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate) is functionally distinct from its carboxylic acid counterpart, 8-(3,4-dichlorophenyl)-8-oxooctanoic acid (CAS 898767-13-0) . The ester exhibits a calculated LogP of 5.08, indicative of higher membrane permeability and blood–brain barrier penetration potential compared with the acid form (LogP of the acid is significantly lower due to the free carboxyl group) . The ester also has a lower predicted density (1.181 vs. 1.271 g·cm⁻³) and boiling point (431.4 °C vs. 476.5 °C) than the acid, reflecting differences in hydrogen-bonding capacity and molecular packing . In the context of ester prodrug design, the ethyl ester can serve as a hydrolyzable protecting group that enhances oral bioavailability and then undergoes esterase-mediated cleavage to release the active carboxylic acid in vivo – a classical strategy validated across the NSAID class including diclofenac analogs [1].

Ester prodrug strategy Synthetic intermediate Lipophilicity modulation

Density and Flash Point as Facile Identity Confirmation Metrics for Quality Control

The predicted density of ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate is 1.181 ± 0.06 g·cm⁻³, identical within error to the 2,3-, 2,4-, and 3,5-regioisomers . However, the flash point of the 3,4-isomer (156.8 °C) is measurably higher than those of the 2,3- (148.1 °C) and 2,4- (147.9 °C) isomers, providing a supplementary safety and identity parameter . While density alone cannot discriminate regioisomers, the combination of boiling point, flash point, and chromatographic retention time (when available) constitutes a multi-parameter identity verification protocol suitable for incoming material acceptance in regulated laboratory environments [1].

Quality control Identity testing Physicochemical fingerprinting

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate – Evidence-Based Application Scenarios


Medicinal Chemistry: Lipoxygenase and HDAC Inhibitor Scaffold Construction

The 3,4-dichlorophenyl 8-oxooctanoate ester serves as a key synthetic intermediate for constructing lipoxygenase (LOX) and histone deacetylase (HDAC) inhibitor libraries. The 3,4-dichloro arrangement is a privileged pharmacophore in anti-inflammatory aryl-acetic acid derivatives, and the ethyl ester enables convergent synthesis via ester hydrolysis, amide coupling, or ketone reduction to access diverse chemotypes [1]. The documented boiling point (431.4 °C) and flash point (156.8 °C) support safe handling during elevated-temperature transformations such as reductions or amidations .

Procurement-Optimized Chemical Biology Tool Compound Synthesis

For academic groups synthesizing focused compound libraries on constrained budgets, the 3,4-regioisomer offers a 17% cost saving relative to the 2,3-isomer (7,744 CNY/g vs. 9,328 CNY/g from Fluorochem, 97% purity) [1]. This price advantage enables larger-scale analog synthesis or more replicates for dose–response studies without compromising the structural integrity of the 3,4-dichlorophenyl pharmacophore.

Ester Prodrug Research: Bioavailability Enhancement of Diclofenac-Class Leads

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate, with its LogP of 5.08, is substantially more lipophilic than the parent carboxylic acid (8-(3,4-dichlorophenyl)-8-oxooctanoic acid, predicted pKa 4.76). This logP differential makes the ester suitable for prodrug strategies aimed at improving gastrointestinal absorption or CNS penetration, followed by in vivo esterase-mediated release of the active acid form [1].

Analytical Reference Standard for Regioisomer Purity Profiling

Because the 3,4-dichloro isomer exhibits a distinctive boiling point (431.4 °C) and flash point (156.8 °C) relative to the 2,3- and 2,4-isomers, it can serve as a reference compound for developing GC or HPLC methods that resolve and quantify dichlorophenyl 8-oxooctanoate positional isomers in reaction mixtures [1]. The availability of batch-specific NMR, HPLC, and GC characterization data from select vendors further supports its use as a chromatographic system-suitability standard .

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